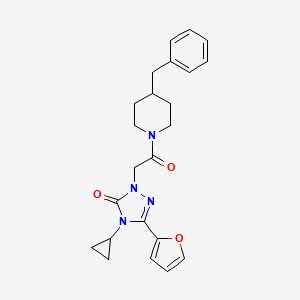

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c28-21(25-12-10-18(11-13-25)15-17-5-2-1-3-6-17)16-26-23(29)27(19-8-9-19)22(24-26)20-7-4-14-30-20/h1-7,14,18-19H,8-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUYGSQKDNZFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a piperidine moiety, and furan, which contribute to its pharmacological profile. The molecular formula is with a molecular weight of approximately 378.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.48 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.

- Piperidine Attachment : Nucleophilic substitution reactions to introduce the piperidine group.

- Furan Integration : Electrophilic aromatic substitution to attach the furan moiety.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics.

Anticancer Potential

In vitro assays have indicated the compound's ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Induction of apoptosis through modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegeneration. Research indicates:

- Reduction in oxidative stress markers and inflammation in neuronal cells exposed to neurotoxins.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest in cancer cells.

- Modulation of Neurotransmitter Receptors : Potentially affecting pathways involved in neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole derivatives, providing insights into structure-activity relationships (SAR) and enhancing understanding of their pharmacological profiles:

-

Study on Triazole Derivatives : A comprehensive study highlighted that modifications on the triazole ring significantly influenced antimicrobial and anticancer activities.

- Findings : Substituents at specific positions enhanced potency against E. coli and S. aureus.

-

Neuroprotective Study : Another investigation assessed the effects of similar compounds on neuronal health, demonstrating protective effects against oxidative stress.

- : Compounds with piperidine groups showed marked improvement in cell viability under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.